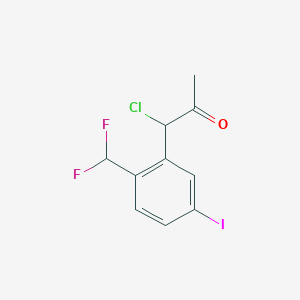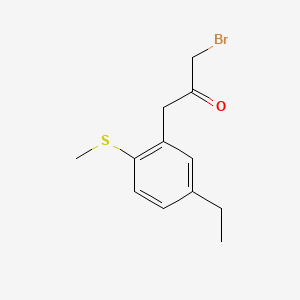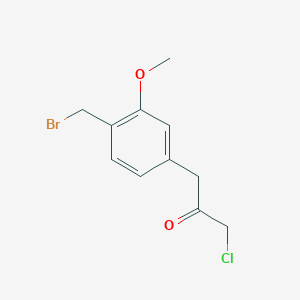
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methyl-3-methoxyacetophenone, followed by chlorination. The bromination step typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles, such as Grignard reagents, to form secondary or tertiary alcohols
Common reagents and conditions used in these reactions include bromine, N-bromosuccinimide, thionyl chloride, sodium borohydride, and Grignard reagents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one include:
4-(Bromomethyl)benzoic acid methyl ester: This compound has a similar bromomethyl group but differs in the presence of a carboxylic acid ester group instead of a ketone and chloropropanone moiety.
1-(4-Bromomethylphenyl)-2-chloropropan-1-one: This compound is structurally similar but lacks the methoxy group on the benzene ring.
4-Bromo-2-nitrotoluene: This compound has a bromomethyl group and a nitro group, making it chemically distinct but functionally similar in some reactions.
Propiedades
Fórmula molecular |
C11H12BrClO2 |
|---|---|
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-3-methoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3 |
Clave InChI |
CWMLAJHADHWFOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)CCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


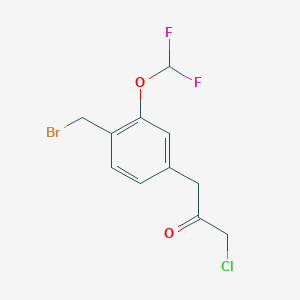
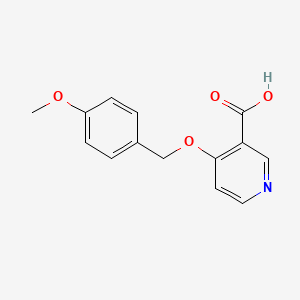

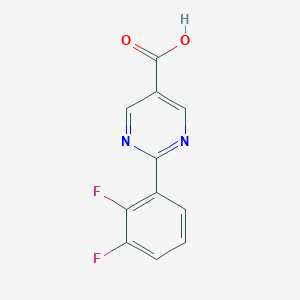
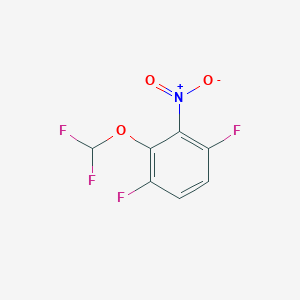

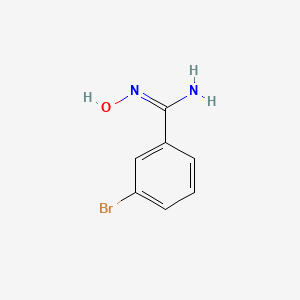
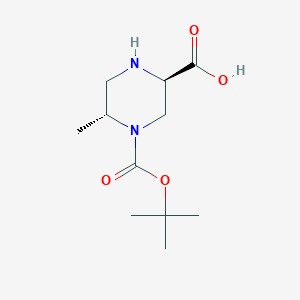
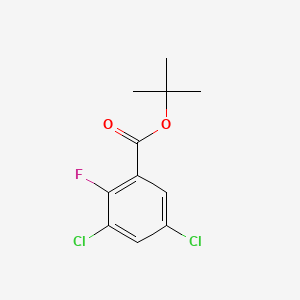
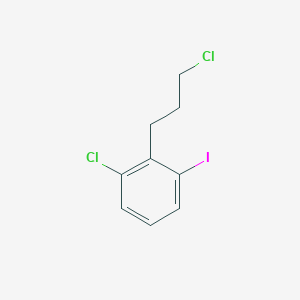
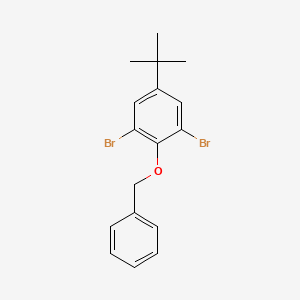
![(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14039743.png)
